N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide
Description
N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features both imidazole and pyridine rings
Properties
IUPAC Name |
N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-10-11(2)20-16(19-10)12-4-3-5-14(8-12)21-17(23)13-6-7-18-15(22)9-13/h3-9H,1-2H3,(H,18,22)(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUHSSQFHOKCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC(=O)NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents such as sodium borohydride (NaBH4) for reduction . Substitution reactions often require the use of halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1,2,4-trisubstituted imidazoles share structural similarities and exhibit similar chemical properties.
Pyridine Derivatives: Compounds like 2-oxo-1H-pyridine-4-carboxamide derivatives are structurally related and have comparable reactivity.
Uniqueness
N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide is unique due to the specific substitution pattern on the imidazole ring and the presence of both imidazole and pyridine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
